molecular formula C8H5IN2O2 B6162778 3-iodo-1H-indazole-7-carboxylic acid CAS No. 2167406-00-8

3-iodo-1H-indazole-7-carboxylic acid

Cat. No.: B6162778
CAS No.: 2167406-00-8
M. Wt: 288.04 g/mol
InChI Key: ODANIVBMKQXBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-1H-indazole-7-carboxylic acid is a heterocyclic organic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of an iodine atom at the 3-position and a carboxylic acid group at the 7-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-1H-indazole-7-carboxylic acid typically involves the iodination of 1H-indazole-7-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-1H-indazole-7-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiolates in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or borane.

Major Products Formed:

    Substitution Products: Various substituted indazoles depending on the nucleophile used.

    Oxidation Products: Carboxylates or other oxidized derivatives.

    Reduction Products: Alcohols or other reduced derivatives.

Scientific Research Applications

3-Iodo-1H-indazole-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-iodo-1H-indazole-7-carboxylic acid largely depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and carboxylic acid group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

    1H-Indazole-3-carboxylic acid: Lacks the iodine atom, leading to different reactivity and biological activity.

    3-Bromo-1H-indazole-7-carboxylic acid: Similar structure but with a bromine atom instead of iodine, affecting its chemical properties and reactivity.

    1H-Indazole-7-carboxylic acid: The parent compound without any halogen substitution, used as a starting material for various derivatives.

Uniqueness: The presence of the iodine atom at the 3-position makes 3-iodo-1H-indazole-7-carboxylic acid unique in terms of its reactivity and potential applications. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens or unsubstituted indazoles.

Properties

CAS No.

2167406-00-8

Molecular Formula

C8H5IN2O2

Molecular Weight

288.04 g/mol

IUPAC Name

3-iodo-2H-indazole-7-carboxylic acid

InChI

InChI=1S/C8H5IN2O2/c9-7-4-2-1-3-5(8(12)13)6(4)10-11-7/h1-3H,(H,10,11)(H,12,13)

InChI Key

ODANIVBMKQXBIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)C(=O)O)I

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.